molecular formula C16H20N2O B7499708 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one

3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7499708
M. Wt: 256.34 g/mol
InChI Key: JLVQCRWUNGVNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic compound that was first synthesized by Alexander Shulgin in the 1980s. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, the active component of magic mushrooms. Miprocin has been studied for its potential as a research tool in the fields of neuroscience and pharmacology.

Mechanism of Action

3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one acts on the 5-HT2A receptor by binding to it and activating it. This leads to an increase in the levels of serotonin in the brain, which is associated with changes in mood, perception, and cognition. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has also been shown to produce behavioral effects, such as changes in locomotor activity and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its relatively simple synthesis, its selective activation of the 5-HT2A receptor, and its ability to produce a range of biochemical and physiological effects. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are many potential future directions for research on 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one and its potential as a research tool in the fields of neuroscience and pharmacology.

Synthesis Methods

The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-hydroxyindole with N-methylpyrrolidine and propionyl chloride. The resulting compound is then purified through a series of chemical processes to obtain the final product. The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been studied for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one a valuable tool for studying the effects of 5-HT2A activation on brain function.

properties

IUPAC Name

3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVQCRWUNGVNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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